

An In-depth Technical Guide to Lauroyl Chloride (CAS: 112-16-3)

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For Researchers, Scientists, and Drug Development Professionals

Lauroyl chloride, also identified by its CAS number 112-16-3 and IUPAC name dodecanoyl chloride, is a highly versatile and reactive acyl chloride.[1][2][3] Derived from lauric acid, a saturated fatty acid abundant in natural sources like coconut and palm kernel oil, this compound serves as a critical intermediate in a wide array of chemical syntheses.[4] Its long twelve-carbon aliphatic chain imparts significant hydrophobic properties, making it an essential building block in the production of surfactants, emulsifiers, and various specialty chemicals.[1]

This technical guide provides a comprehensive overview of the core properties, reactivity, experimental protocols, and safety information for **lauroyl chloride**, tailored for professionals in research and development.

Physicochemical Properties

Lauroyl chloride is a colorless to pale yellow liquid characterized by a pungent odor.[1][5][6] Its physical and chemical properties are summarized in the table below, reflecting its nature as a fatty acyl chloride.



Property	Value	Source(s)	
CAS Number	112-16-3	[2]	
Molecular Formula	C12H23ClO	[1][2][3]	
Molecular Weight	218.76 g/mol	[2]	
Appearance	Colorless to pale yellow, clear liquid	[1][2][5][7]	
Odor	Pungent, hydrochloric acid-like	[1][5][8]	
Density	0.946 g/mL at 25 °C	[2][8]	
Melting Point	-17 °C to -13 °C	[2][9][10]	
Boiling Point	134-137 °C at 11 mmHg	[2][8]	
Flash Point	140 °C (284 °F) - closed cup	[9]	
Refractive Index	n20/D 1.445	[6]	
Solubility	Soluble in organic solvents like ether, chloroform, ethanol, and methanol.[1][8] Insoluble and reacts with water.[1][6]		

Spectral Data

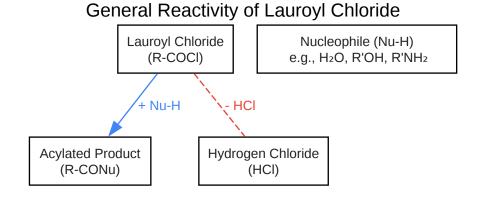
Spectroscopic data is crucial for the identification and characterization of **lauroyl chloride**. Key spectral properties are outlined below.



Spectral Data Type	Key Features and References	
¹ H NMR	Spectra available in databases like SDBS and ChemicalBook.[11] A representative spectrum shows signals at δ: 2.86 (t, 2H), 1.67–1.74 (m, 2H), 1.23–1.36 (m, 16H), 0.86 (t, 3H) in CDCl ₃ . [12]	
¹³ C NMR	Spectrum data is available from spectral databases.	
Infrared (IR)	IR spectra are available in the Sadtler Research Laboratories Prism Collection.[3][6] The spectrum conforms to the structure.[13]	
Mass Spectrometry (MS)	GC-MS data is available from the NIST Mass Spectrometry Data Center.[3]	

Reactivity and Applications

The high reactivity of the acyl chloride functional group makes **lauroyl chloride** a valuable reagent in organic synthesis. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[5]



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General reaction of Lauroyl Chloride with a nucleophile.

Key Reactions:



- Hydrolysis: Reacts vigorously with water to form lauric acid and corrosive hydrogen chloride (HCl) gas.[1][5]
- Alcoholysis: Reacts with alcohols to form laurate esters. This reaction is fundamental in synthesizing plasticizers and fragrance components.[5]
- Aminolysis: Reacts with primary and secondary amines to form lauryl amides. This is a key step in the synthesis of surfactants and active pharmaceutical ingredients (APIs).[2][5]

Primary Applications:

- Surfactants and Detergents: It is a primary precursor for mild surfactants like sodium lauroyl
 glutamate, used extensively in personal care products such as facial cleansers and
 shampoos.[4]
- Pharmaceutical Synthesis: Used as an acylating agent in the synthesis of various pharmaceuticals and APIs.[2]
- Organic Synthesis: Serves as a versatile intermediate for producing esters, amides, and other derivatives.[1] It can be used to prepare laurone (a ketone) and undecyl isocyanate via a Curtius rearrangement.[8]
- Polymer and Materials Science: Employed for the chemical modification of materials like nanocellulose to improve their dispersibility in polymer composites.[7][8]

Experimental Protocols

Due to its reactivity, particularly with moisture, all reactions involving **lauroyl chloride** should be conducted under anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).[14]

Synthesis of Lauroyl Chloride from Lauric Acid

A common laboratory and industrial method for preparing **lauroyl chloride** is the reaction of lauric acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosgene.[9][15][16]

Methodology (Thionyl Chloride Route):

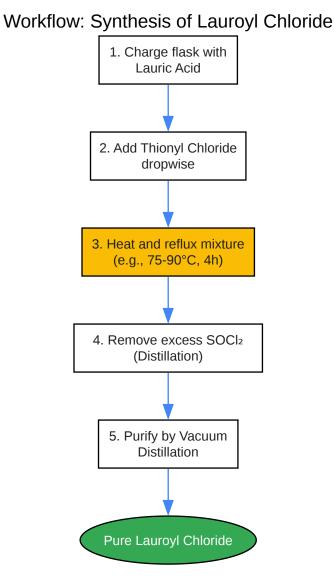
Foundational & Exploratory





- Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.[15][17]
- Reaction: Lauric acid is added to the flask. Thionyl chloride (in slight excess) is added dropwise to the lauric acid.[9]
- Heating: The mixture is gently heated (e.g., to 75°C) and stirred for approximately 2 hours. The temperature is then raised (e.g., to 90°C) and the mixture is refluxed for an additional 2 hours to ensure the reaction goes to completion.[9] The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which must be vented into a proper scrubbing system.
- Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[9] The remaining crude product is then purified by vacuum distillation, collecting the fraction boiling at the appropriate temperature (e.g., 146-150°C at 2.13-2.27 kPa).[9] The yield is typically high, around 80-87%.[9][15]





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Synthesis workflow for Lauroyl Chloride via thionyl chloride.

Synthesis of N-Aryl/Alkyl Amides (Schotten-Baumann Reaction)

The acylation of an amine with **lauroyl chloride** is a classic example of the Schotten-Baumann reaction, which is widely used in pharmaceutical and organic synthesis.[18]

Methodology:

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- Setup: A stirring solution of the desired primary or secondary amine is prepared in an aprotic solvent like dichloromethane (DCM) in a round-bottomed flask.[18]
- Base Addition: An equimolar amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is added to the amine solution to act as an HCl scavenger.
 [18]
- Acylation: The solution is often cooled (e.g., to 0°C). **Lauroyl chloride** (1-1.2 equivalents) is then added dropwise to the stirring mixture.[18]
- Reaction: The reaction is stirred, allowing it to warm to room temperature, and is monitored for completion (typically 1-16 hours) using a suitable technique like Thin Layer Chromatography (TLC).[18]
- Work-up and Purification: The reaction is quenched by adding water. The organic layer is separated, washed (e.g., with dilute acid, then brine), dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.



1. Dissolve amine and base (e.g., TEA) in DCM 2. Cool solution (e.g., 0°C) 3. Add Lauroyl Chloride dropwise 4. Stir at room temp (1-16h), monitor by TLC 5. Quench with water & perform aqueous work-up 6. Dry, concentrate & purify product

Workflow: Schotten-Baumann Amidation

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Pure N-Lauroyl Amide

General workflow for amide synthesis using Lauroyl Chloride.

Safety and Handling

Lauroyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled environment.[5]



GHS Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	GHS05	Danger	H314: Causes severe skin burns and eye damage.[3]
Corrosive to Metals	GHS05	Danger	H290: May be corrosive to metals.[3]

Handling and Storage Recommendations

- Handling: Always handle lauroyl chloride in a well-ventilated fume hood.[5] Use appropriate
 Personal Protective Equipment (PPE), including chemical-resistant gloves (acid-resistant),
 safety goggles or a face shield, and a lab coat.[5] Avoid inhalation of vapors and any contact
 with skin or eyes.[5] In case of accidental contact, rinse the affected area immediately and
 thoroughly with water and seek medical attention.[19]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[5][8] The product is moisture-sensitive and should be stored under an inert gas (e.g., nitrogen).[4][6] Containers must be kept tightly closed to prevent hydrolysis from atmospheric moisture.[4][19] Store in a corrosive-resistant container.

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